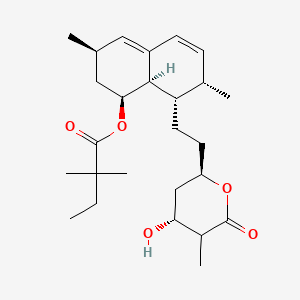![molecular formula C40H36O12 B13406725 2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sanggenon C is a natural flavonoid found in the stem bark of mulberry trees, particularly Morus alba. It is a benzopyrone derivative with valuable biological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and immune-modulatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sanggenon C is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is characteristic of mulberry Diels–Alder-type adducts.
Industrial Production Methods
The preparation method involves grinding the stem bark of Morus alba into coarse powder, adding calcium oxide, and then using an alcoholic solution for extraction . This method ensures the efficient extraction of Sanggenon C along with other related compounds.
Análisis De Reacciones Químicas
Types of Reactions
Sanggenon C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Sanggenon C can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Sanggenon C, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Sanggenon C has a wide range of scientific research applications:
Mecanismo De Acción
Sanggenon C exerts its effects through several molecular targets and pathways:
Anti-inflammatory Activity: Sanggenon C inhibits the activation of the nuclear factor-kappa B signaling pathway by promoting TRAF2 expression, thereby reducing inflammation.
Neuroprotective Effects: It regulates the RhoA-ROCK signaling pathway to inhibit inflammation and oxidative stress in cerebral ischemia-reperfusion injury.
Comparación Con Compuestos Similares
Sanggenon C is compared with other similar compounds, such as Sanggenon D, kuwanon C, kuwanon G, morusin, and mulberrofuran G .
Sanggenon D: Both Sanggenon C and Sanggenon D are Diels-Alder-type adducts with similar structures but different stereoisomers.
Morusin and Mulberrofuran G: These compounds share similar antioxidant and anti-inflammatory properties but have distinct chemical structures and reactivity.
Sanggenon C stands out due to its unique combination of biological activities and its potential for therapeutic applications in various fields.
Propiedades
Fórmula molecular |
C40H36O12 |
|---|---|
Peso molecular |
708.7 g/mol |
Nombre IUPAC |
2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39?,40?/m1/s1 |
Clave InChI |
SUOXGDJCEWTZIZ-QAHMVTMMSA-N |
SMILES isomérico |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
SMILES canónico |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)




![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)






